1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a benzodioxole ring, a nitrophenyl sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Piperazine Ring: The benzodioxole intermediate is then reacted with piperazine under controlled conditions.
Introduction of the Nitrophenyl Sulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with a nitrophenyl sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the nitrophenyl sulfonyl group can form strong interactions with proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride: Similar structure but lacks the nitrophenyl sulfonyl group.
1-Benzo(1,3)dioxol-5-ylmethyl-3-(3-trifluoromethyl-phenyl)-urea: Contains a trifluoromethyl-phenyl group instead of the nitrophenyl sulfonyl group.
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the benzodioxole ring and the nitrophenyl sulfonyl group, which confer distinct chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C18H19N3O6S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H19N3O6S/c22-21(23)15-2-1-3-16(11-15)28(24,25)20-8-6-19(7-9-20)12-14-4-5-17-18(10-14)27-13-26-17/h1-5,10-11H,6-9,12-13H2 |
InChI Key |
JLVWMPLTBPODKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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